Ethyl 2-(2-methyl-5-nitrophenyl)acetate
Description
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
ethyl 2-(2-methyl-5-nitrophenyl)acetate |
InChI |
InChI=1S/C11H13NO4/c1-3-16-11(13)7-9-6-10(12(14)15)5-4-8(9)2/h4-6H,3,7H2,1-2H3 |
InChI Key |
YWWIDJOIASXGCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-methyl-5-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-methyl-5-nitrophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the nitration of ethyl 2-(2-methylphenyl)acetate using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces the nitro group at the desired position on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methyl-5-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Ethyl 2-(2-methyl-5-aminophenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-methyl-5-nitrophenyl)acetic acid and ethanol.
Scientific Research Applications
Ethyl 2-(2-methyl-5-nitrophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound’s derivatives may exhibit biological activity, making it a valuable starting material for drug discovery and development.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-methyl-5-nitrophenyl)acetate depends on its chemical transformations. For instance, when reduced to its amino derivative, it can interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ethyl 2-(2-methyl-5-nitrophenyl)acetate are best contextualized against analogs with variations in substituents, ester groups, or aromatic systems. Below is a detailed comparison:
Substituent Effects on the Aromatic Ring
- Nitro vs. Hydroxy Groups : The hydroxy derivative () exhibits stronger intermolecular interactions, leading to higher melting points and crystallinity compared to the methyl analog. However, the methyl group improves steric stability, reducing susceptibility to oxidation .
- Chloro vs. Nitro Substituents : Chlorine’s inductive effect increases lipophilicity but reduces electrophilic reactivity compared to nitro groups, making chloro derivatives more suited for hydrophobic drug delivery systems .
Ester Group Modifications
- Ethyl esters generally exhibit slower hydrolysis than methyl esters, favoring prolonged stability in drug formulations. The pyridazine-based ester () demonstrates exceptional stability under acidic conditions due to conjugation effects .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Melting Point (°C) | LogP | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | C₁₁H₁₃NO₄ | 98–102 (est.) | 2.1 | 1.2 (ethanol) |
| Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate | C₁₀H₁₁NO₅ | 158–160 | 1.6 | 0.8 (water) |
| Ethyl 2-phenylacetoacetate | C₁₂H₁₄O₃ | 34–36 | 1.9 | 5.6 (DMSO) |
Biological Activity
Ethyl 2-(2-methyl-5-nitrophenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as an ester, characterized by the presence of an ethyl group attached to the ester functional group and a nitrophenyl moiety. The compound features both a nitro group and a methyl group on the phenyl ring, which significantly influence its reactivity and biological activity.
- Molecular Formula : C11H13N2O4
- Molecular Weight : 237.23 g/mol
The biological activity of this compound is primarily attributed to its ability to undergo bioreduction, leading to the formation of reactive intermediates. These intermediates can interact with various biological targets, including enzymes and receptors, potentially influencing numerous biochemical pathways. The nitro group can be reduced to amines or hydroxylamines, which may exhibit different biological effects compared to the parent compound.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Antimicrobial Properties : Preliminary studies have indicated that this compound possesses antibacterial and antifungal activities. Its effectiveness against certain pathogens highlights its potential as a therapeutic agent .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes, which could contribute to its anticancer and antimicrobial effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Characteristics | Distinctive Features |
|---|---|---|
| Ethyl 2-(2-nitrophenyl)acetate | Lacks methyl group on the phenyl ring | Different reactivity and biological activity |
| Ethyl 2-(3-nitrophenyl)acetate | Nitro group positioned differently | Variations in chemical properties |
| Ethyl 2-(4-nitrophenyl)acetate | Nitro group at a different position | Influences reactivity and interactions |
These comparisons illustrate how variations in structure lead to differences in reactivity and potential applications in organic chemistry and pharmaceuticals.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast and colon cancer. The IC50 values were found to be comparable to established chemotherapeutic agents .
- Antimicrobial Efficacy : A study assessing the antimicrobial properties revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these pathogens.
- Mechanistic Insights : Research utilizing molecular docking studies indicated that this compound binds effectively to active sites of target enzymes involved in cancer metabolism, providing insights into its mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
